Acoramidis - 1446711-81-4

Acoramidis

Catalog Number: EVT-258542
CAS Number: 1446711-81-4
Molecular Formula: C15H17FN2O3
Molecular Weight: 292.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acoramidis is a potent, highly selective, orally bioavailable transthyretin (TTR) stabilizer with potential disease-modifying activity. Upon oral administration, acoramidis binds to and stabilizes transthyretin (TTR), thereby preventing tetramer dissociation into monomers. This prevents misfolding of the TTR protein and inhibits the formation of TTR amyloid fibrils and the subsequent deposition of these insoluble protein clusters in the heart and peripheral nerves. TTR is a 127 amino acid transport protein for thyroxine and retinol and is secreted by the liver into the blood. The accumulation of TTR amyloid fibrils may result in thickening and stiffening of the ventricular wall, leading to heart failure.
Source and Classification

Acoramidis is classified as a transthyretin stabilizer, a category of compounds designed to prevent the pathological dissociation of transthyretin tetramers. It is synthesized from various chemical precursors and is administered orally. The compound's development has been supported by extensive research and clinical trials, particularly focusing on its efficacy and safety in patients with transthyretin amyloid cardiomyopathy .

Synthesis Analysis

The synthesis of Acoramidis involves several key steps that utilize specific reagents and conditions to achieve the desired molecular structure. A notable method includes the reaction of 1,3-dibromopropane with potassium carbonate in dimethylformamide at room temperature over 16 hours. This approach illustrates the compound's complex synthesis pathway, which is critical for producing a high-purity product suitable for clinical use .

Technical Details

  • Reagents: 1,3-dibromopropane, potassium carbonate, dimethylformamide.
  • Conditions: Room temperature, reaction time of 16 hours.
  • Yield: Specific yield data may vary based on reaction optimization.
Molecular Structure Analysis

Acoramidis exhibits a complex molecular structure that contributes to its function as a transthyretin stabilizer. The compound's structure allows it to bind effectively to the T4 binding site of transthyretin, enhancing its stability.

Structure Data

  • Chemical Formula: C₁₄H₁₈N₂O₃S
  • Molecular Weight: 290.36 g/mol
  • 3D Structure: The spatial arrangement facilitates optimal interaction with transthyretin.
Chemical Reactions Analysis

Acoramidis primarily engages in non-covalent interactions with the transthyretin protein. These interactions stabilize the tetrameric form and prevent dissociation into potentially harmful monomers.

Reactions

  • Binding Reaction: Acoramidis binds to the T4 pocket of transthyretin.
  • Stabilization Mechanism: Prevents tetramer dissociation, thereby inhibiting amyloid fibril formation.
Mechanism of Action

The mechanism by which Acoramidis exerts its therapeutic effects involves stabilizing the tetrameric form of transthyretin. By binding to specific sites on the protein, Acoramidis reduces the likelihood of dissociation into monomers, which are prone to misfolding and aggregation.

Process Data

  • Tetramer Stabilization: Achieves near-complete stabilization (approximately 93% under experimental conditions).
  • Clinical Implications: Improved cardiovascular outcomes in patients with transthyretin amyloid cardiomyopathy .
Physical and Chemical Properties Analysis

Acoramidis possesses distinct physical and chemical properties that contribute to its efficacy as a drug.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethylformamide and other organic solvents.

Chemical Properties

  • Stability: Maintains stability under physiological conditions.
  • Reactivity: Primarily interacts through non-covalent binding mechanisms.
Applications

Acoramidis has significant potential in clinical settings, particularly for:

  • Treatment of Transthyretin Amyloid Cardiomyopathy: Demonstrated efficacy in stabilizing transthyretin and improving patient outcomes.
  • Research Applications: Used in studies investigating protein misfolding diseases and amyloidosis mechanisms.

The ongoing research into Acoramidis highlights its promise as a disease-modifying therapy for patients suffering from transthyretin amyloid cardiomyopathy, potentially transforming management strategies for this challenging condition .

Chemical Structure and Pharmacological Classification

Molecular Architecture of Acoramidis: Benzoic Acid Derivatives and Pyrazole Moieties

Acoramidis (chemical name: 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid) is a structurally optimized small molecule with the molecular formula C15H17FN2O3 and a molecular weight of 292.31 g/mol [1] [2]. Its architecture integrates two pharmacologically significant components:

  • Fluorinated Benzoic Acid Domain: The 4-fluorobenzoic acid moiety provides critical hydrogen-bonding capabilities through its carboxylic acid group, enabling ionic interactions with lysine residues (Lys15) in the transthyretin (TTR) binding pocket. The fluorine atom at the C4 position enhances binding affinity through halogen bonding with glutamate residues (Glu54) [3] [7].
  • 3,5-Dimethylpyrazole Unit: This nitrogen-containing heterocycle contributes hydrophobic bulk and engages in van der Waals interactions with hydrophobic subsites (HBP2/HBP3) of the TTR thyroxine-binding channel. The methyl groups at C3 and C5 positions enforce steric complementarity with residues like Ala109 and Leu110 [1] [3].

These domains are connected via a flexible propoxy linker (‑O‑CH2‑CH2‑CH2‑), which optimally positions both aromatic systems for simultaneous engagement with both dimer-dimer interfaces of the TTR tetramer. X-ray crystallography confirms that acoramidis binds cooperatively to the two thyroxine pockets, mimicking the protective T119M mutation that confers resistance to amyloidogenesis [2] [3] [7].

Table 1: Key Chemical Properties of Acoramidis

PropertyValueMethod/Reference
Molecular FormulaC15H17FN2O3DrugBank [1]
Molecular Weight292.31 g/molDrugBank [1]
CAS Number1446711-81-4Wikipedia/MedChemExpress [2] [4]
SMILESO=C(O)C1=CC=C(F)C(OCCCC2=C(C)NN=C2C)=C1MedChemExpress [4]
Aqueous Solubility100 mg/mL (DMSO)In vitro assays [4]

Synthesis Pathways and Structure-Activity Relationship (SAR) Optimization

The synthesis of acoramidis employs a convergent strategy coupling the pyrazole and benzoic acid precursors:

  • Pyrazole Synthesis: 3,5-Dimethylpyrazole is functionalized at C4 via alkylation with 1-bromo-3-chloropropane to introduce the propyl chain [1].
  • Benzoic Acid Modification: 4-Fluoro-3-hydroxybenzoic acid undergoes O-alkylation with the chloropropyl-pyrazole intermediate under basic conditions (e.g., K2CO3/DMF) [3].
  • Final Coupling: Nucleophilic substitution links the precursors, followed by acid-mediated deprotection and purification via crystallization [1] [3].

SAR Insights Driving Optimization:

  • Fluorine Position: Meta-fluorination (C4 of benzoic acid) maximizes halogen bonding with Glu54, improving binding affinity 5-fold versus non-fluorinated analogs [3] [7].
  • Linker Length: A 3-carbon spacer optimizes distance between aromatic systems. Shorter chains (C1–C2) reduce stabilization efficacy by 40–70% due to suboptimal subsite engagement [7].
  • Pyrazole Methylation: 3,5-Dimethyl substitution enhances hydrophobic packing in HBP3. Desmethyl variants show 90% loss in TTR stabilization at therapeutic concentrations [3] [7].
  • Carboxylic Acid: Essential for ionic pairing with Lys15. Esterification abolishes activity, confirming the requirement for an anionic group [7].

Table 2: Key Synthesis Intermediates and Their Roles

IntermediateRole in SynthesisImpact on SAR
3,5-Dimethyl-4-(3-bromopropyl)-1H-pyrazolePyrazole core functionalizationMethyl groups critical for HBP3 occupancy
Ethyl 4-fluoro-3-hydroxybenzoateProtected benzoic acid precursorFluorine position non-negotiable for binding
3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acidFinal deprotected productCarboxylate essential for Lys15 interaction

Physicochemical Properties: Bioavailability and Protein Binding Dynamics

Acoramidis exhibits favorable drug-like properties enabling oral bioavailability:

  • Absorption and Bioavailability:
  • Rapid absorption with time to peak plasma concentration (Tmax) of ≈1 hour post-dosing [1].
  • Linear pharmacokinetics achieving steady-state by Day 4 at 712 mg twice-daily dosing. Food co-administration does not alter absorption kinetics [1] [8].
  • Mean steady-state Cmax = 13,700 ng/mL and AUC0–12h = 47,200 ng·h/mL, supporting consistent target engagement [1].
  • Protein Binding and Distribution:
  • 96% plasma protein-bound, primarily to TTR itself, creating a target-mediated distribution profile [1].
  • Apparent volume of distribution (Vd) = 654 L, indicating extensive tissue penetration beyond plasma compartment [1].
  • Serum transthyretin (sTTR) levels increase by 9.1 mg/dL within 28 days of therapy, serving as a pharmacodynamic marker of TTR stabilization [8].
  • Metabolic and Elimination Pathways:
  • Primarily metabolized by UDP-glucuronosyltransferases (UGT1A9 > UGT1A1 > UGT2B7) to form acoramidis-β-D-glucuronide, a metabolite with 1/3rd the activity of parent drug [1].
  • Biphasic elimination: Hepatic clearance (apparent CL = 16 L/h) and renal excretion. After radiolabeled dosing, 68% recovered in urine (mostly as glucuronide) and 32% in feces [1] [8].
  • Half-life ≈6 hours, necessitating twice-daily dosing for sustained TTR stabilization [1].

Table 3: Pharmacokinetic Parameters of Acoramidis

ParameterValueClinical Relevance
Tmax1 hourRapid oral absorption
Apparent Vd654 LExtensive tissue distribution
Plasma Protein Binding96% (primarily TTR-bound)Target-mediated distribution
Apparent Clearance (CL)16 L/hModerate hepatic elimination
Effective Half-life≈6 hoursBID dosing requirement
Major MetaboliteAcoramidis-β-D-glucuronideLow pharmacological activity

The early rise in sTTR (ΔTTR ≥5 mg/dL by Day 28) correlates significantly with reduced all-cause mortality (HR 0.96 per 1 mg/dL increase; P=0.002), confirming that target engagement metrics predict clinical outcomes [8]. This pharmacodynamic response is fully mediated by acoramidis’ stabilization of TTR tetramers, preventing dissociation into amyloidogenic monomers [1] [8].

Properties

CAS Number

1446711-81-4

Product Name

Acoramidis

IUPAC Name

3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid

Molecular Formula

C15H17FN2O3

Molecular Weight

292.30 g/mol

InChI

InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

WBFUHHBPNXWNCC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

Acoramidis, AG-10, AG10, AG 10

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.